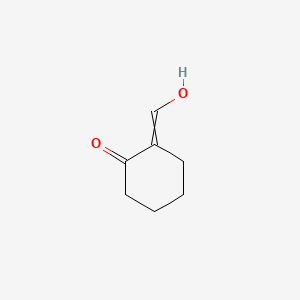

2-Hydroxymethylenecyclohexanone

Description

Significance and Research Context of Cyclic β-Keto Aldehydes

Cyclic β-keto aldehydes are prized building blocks in organic synthesis due to the versatile reactivity of their functional groups. chemicalbook.comlibretexts.orgoregonstate.edu The presence of acidic α-hydrogens, situated between the two carbonyl groups, facilitates the formation of enolates, which are key intermediates in a wide array of carbon-carbon bond-forming reactions. libretexts.orglibretexts.org These compounds serve as precursors for the synthesis of various heterocyclic systems, carbocyclic frameworks, and other valuable organic molecules. chemicalbook.com Their ability to undergo a variety of transformations, including aldol (B89426) condensations, Michael additions, and reactions with nucleophiles, makes them indispensable tools for synthetic chemists. chemicalbook.comlibretexts.org

Historical Overview of Research on 2-(Hydroxymethylene)cyclohexan-1-one

The first reliable and well-documented synthesis of 2-(hydroxymethylene)cyclohexan-1-one was reported in the peer-reviewed publication Organic Syntheses. chemsynthesis.com The established method involves the base-catalyzed condensation of cyclohexanone (B45756) with ethyl formate (B1220265). This procedure, utilizing a sodium methoxide (B1231860) catalyst, provided a practical route to this valuable intermediate, making it more accessible for further research.

Following its initial synthesis, research on 2-(hydroxymethylene)cyclohexan-1-one has primarily focused on its utility as a synthetic intermediate. Its chemical behavior is characterized by the interplay of its ketone and aldehyde functionalities, as well as its existence in tautomeric forms.

Structural Features and Their Implications for Reactivity and Tautomerism

The structure of 2-(hydroxymethylene)cyclohexan-1-one is central to its chemical behavior. The molecule consists of a six-membered ring containing a ketone at position 1 and a hydroxymethylene group at the adjacent position 2. This arrangement gives rise to the phenomenon of keto-enol tautomerism.

Keto-Enol Tautomerism:

2-(Hydroxymethylene)cyclohexan-1-one exists as an equilibrium mixture of two main tautomeric forms: the keto-aldehyde form and the more stable enol-aldehyde form. libretexts.orgoregonstate.edulibretexts.org In the enol form, a proton has migrated from the hydroxymethylene group to the ketone's oxygen atom, resulting in a hydroxyl group and a carbon-carbon double bond within the ring. This enol form is stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the aldehyde oxygen, as well as by conjugation of the double bond with the carbonyl group. nih.gov

The equilibrium between the keto and enol forms is influenced by factors such as the solvent and temperature. oregonstate.edu Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for characterizing the tautomeric composition of the compound. For instance, the presence of a strong, broad absorption in the IR spectrum in the region of 3400-2500 cm⁻¹ is indicative of the intramolecularly hydrogen-bonded hydroxyl group of the enol tautomer. In ¹H NMR spectroscopy, the enolic proton typically appears as a downfield signal.

The dual reactivity of the keto and enol forms allows 2-(hydroxymethylene)cyclohexan-1-one to react as both a nucleophile (through its enolate) and an electrophile (at the carbonyl carbons). This versatility is a key reason for its widespread use in organic synthesis.

Below are tables summarizing some of the key properties and spectroscopic data for 2-(hydroxymethylene)cyclohexan-1-one.

Physicochemical Properties of 2-(Hydroxymethylene)cyclohexan-1-one

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₂ | nih.gov |

| Molecular Weight | 126.15 g/mol | nih.gov |

| CAS Number | 823-45-0 | nih.govsielc.com |

| Appearance | Yellowish liquid | chemicalbook.com |

Spectroscopic Data for the Enol Form of 2-(Hydroxymethylene)cyclohexan-1-one (Inferred from related structures)

| Spectroscopic Technique | Characteristic Feature | Approximate Value/Region |

| Infrared (IR) Spectroscopy | O-H stretch (intramolecular H-bond) | 3400-2500 cm⁻¹ (broad) |

| Infrared (IR) Spectroscopy | C=O stretch (conjugated ketone) | ~1640 cm⁻¹ |

| ¹H NMR Spectroscopy | Enolic proton (=CH-OH) | δ 7-9 ppm |

| ¹H NMR Spectroscopy | Vinylic proton (-C=CH-) | δ 7-8 ppm |

Properties

CAS No. |

823-45-0 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

(2Z)-2-(hydroxymethylidene)cyclohexan-1-one |

InChI |

InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5,8H,1-4H2/b6-5- |

InChI Key |

ORTWDKQPXZLPCA-WAYWQWQTSA-N |

Isomeric SMILES |

C1CCC(=O)/C(=C/O)/C1 |

Canonical SMILES |

C1CCC(=O)C(=CO)C1 |

Other CAS No. |

823-45-0 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxymethylene Cyclohexan 1 One

Base-Catalyzed Formylation Reactions

Base-catalyzed formylation stands as the most common and well-documented method for synthesizing 2-(hydroxymethylene)cyclohexan-1-one. This process involves the introduction of a formyl group (-CHO) onto the alpha-carbon of cyclohexanone (B45756). The reaction is a variation of the Claisen condensation, which creates a carbon-carbon bond between a ketone and an ester. byjus.com

Condensation with Formate (B1220265) Esters (e.g., Ethyl Formate)

The classical approach to synthesizing 2-(hydroxymethylene)cyclohexan-1-one involves the condensation of cyclohexanone with a formate ester, typically ethyl formate. In this reaction, cyclohexanone acts as the nucleophile after deprotonation, and ethyl formate serves as the electrophilic source of the formyl group. The reaction is generally performed in a suitable organic solvent, such as hexane (B92381), under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen. A typical procedure involves the slow, dropwise addition of cyclohexanone to a mixture of the base and ethyl formate in the chosen solvent. Following the reaction, an acidic workup is required to neutralize the resulting salt and isolate the final product.

A representative synthesis demonstrated a 63% yield of 2-(hydroxymethylene)cyclohexan-1-one when cyclohexanone was reacted with ethyl formate.

Role of Alkali Metal Hydrides (e.g., Sodium Hydride) and Alkoxides (e.g., Sodium Ethoxide)

The success of the formylation reaction hinges on the use of a strong base capable of deprotonating the α-carbon of cyclohexanone to generate a nucleophilic enolate ion. byjus.comlibretexts.org Alkali metal hydrides, particularly sodium hydride (NaH), are highly effective for this purpose. researchgate.net Sodium hydride acts as a powerful, non-nucleophilic base that irreversibly removes a proton from the α-position of the ketone. byjus.comresearchgate.net

Alkali metal alkoxides, such as sodium ethoxide (NaOEt), are also commonly used. byjus.com When using an alkoxide base, it is crucial that the alkyl group of the alkoxide matches the alkyl group of the ester (e.g., sodium ethoxide with ethyl formate) to prevent transesterification, a side reaction that would lead to a mixture of products. libretexts.orgyoutube.com The base's role is not only to initiate the reaction by forming the enolate but also to drive the reaction to completion by deprotonating the resulting β-ketoaldehyde product, which is more acidic than the starting ketone. This final deprotonation step shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle. libretexts.org

Mechanistic Aspects of Enolate Formation and Subsequent Reactivity

The mechanism of base-catalyzed formylation is a multi-step process analogous to the Claisen condensation. libretexts.org

Enolate Formation: The reaction begins with the abstraction of an acidic α-proton from cyclohexanone by a strong base, such as sodium hydride or sodium ethoxide. byjus.comlibretexts.org This deprotonation results in the formation of a cyclohexanone enolate ion, which is stabilized by the delocalization of the negative charge between the α-carbon and the carbonyl oxygen. byjus.com

Nucleophilic Attack: The newly formed enolate ion acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ethyl formate molecule. This nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by eliminating the ethoxide ion (EtO⁻), which is a good leaving group. This step results in the formation of the desired product, 2-(hydroxymethylene)cyclohexan-1-one, which exists in equilibrium with its tautomeric form, a β-ketoaldehyde. libretexts.org

Research Findings for Base-Catalyzed Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

| Cyclohexanone | Ethyl Formate | Sodium Hydride | Hexane | 63% |

Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net While specific enzymatic routes to 2-(hydroxymethylene)cyclohexan-1-one are not widely documented, the principles of biocatalysis can be applied to the synthesis of this compound and its derivatives through several strategies.

Biocatalytic Reduction of Precursors

Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly efficient at reducing carbonyl compounds. entrechem.comnih.gov While the direct reduction of the carbonyl in 2-(hydroxymethylene)cyclohexan-1-one would yield a different compound, this methodology is crucial for preparing chiral precursors. For instance, the stereoselective reduction of a substituted cyclohexanone derivative could be a key step in a multi-step synthesis. vu.nlresearchgate.net The facial selectivity of hydride addition (axial vs. equatorial) to the cyclohexanone ring can be controlled by the choice of enzyme, influencing the stereochemistry of the resulting alcohol. nih.govnih.gov This enzymatic approach allows for the creation of complex chiral building blocks under mild, environmentally benign conditions. researchgate.net

Enantioselective Synthesis through Biocatalysis

Although 2-(hydroxymethylene)cyclohexan-1-one itself is achiral, biocatalysis provides powerful tools for the enantioselective synthesis of its chiral derivatives. Enzymes are inherently chiral and can distinguish between enantiomers or the enantiotopic faces of a prochiral substrate, leading to products with very high enantiomeric excess. researchgate.netnih.gov

Chemical Reduction Methods for Derivatives

The reduction of 2-(hydroxymethylene)cyclohexanone derivatives can be accomplished through several chemical methods, primarily targeting the ketone and exocyclic double bond. The choice of reducing agent and reaction conditions dictates the selectivity and outcome of the transformation.

The chemical reduction of derivatives of 2-(hydroxymethylene)cyclohexan-1-one can be achieved using various hydride reagents and catalytic hydrogenation. The reactivity of these reagents varies, allowing for selective transformations.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, carboxylic acids, and esters. byjus.commasterorganicchemistry.com Due to its high reactivity, it is expected to reduce both the ketone and the exocyclic double bond of 2-(hydroxymethylene)cyclohexan-1-one and its derivatives to yield 2-(hydroxymethyl)cyclohexan-1-ol. Reactions involving LiAlH₄ are typically conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent compared to LiAlH₄ and is commonly used for the selective reduction of aldehydes and ketones. scribd.com In the context of α,β-unsaturated ketones, such as derivatives of 2-(hydroxymethylene)cyclohexan-1-one, NaBH₄ can exhibit chemoselectivity. While it readily reduces the ketone, its ability to reduce the conjugated C=C double bond is substrate-dependent. stackexchange.com For instance, the reduction of 2-halocyclohexanones with NaBH₄ has been studied, providing insight into the reduction of substituted cyclohexanones. vu.nl

Catalytic hydrogenation is another effective method for the reduction of these derivatives. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum-based catalysts, with hydrogen gas. tcichemicals.com For example, the selective hydrogenation of 2-cyclohexen-1-one (B156087) to cyclohexanone has been achieved with high efficiency using a Pt-MCM-41 catalyst in supercritical carbon dioxide. researchgate.netrsc.org Such methods could be adapted for the selective reduction of the exocyclic double bond in 2-(hydroxymethylene)cyclohexanone derivatives. The choice of catalyst and reaction conditions is crucial for controlling the extent of reduction.

Table 1: Comparison of Common Reducing Agents for Cyclohexanone Derivatives

| Reducing Agent | Reactivity | Typical Substrates Reduced | Common Solvents |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Diethyl ether, THF (anhydrous) |

| Sodium Borohydride (NaBH₄) | Mild | Aldehydes, Ketones | Methanol, Ethanol |

| Catalytic Hydrogenation (e.g., H₂/Pd/C, Pt catalysts) | Variable | Alkenes, Alkynes, Carbonyls, Nitro groups | Ethanol, Ethyl acetate, Supercritical CO₂ |

The reduction of the carbonyl group in substituted cyclohexanones, including derivatives of 2-(hydroxymethylene)cyclohexan-1-one, creates a new stereocenter, leading to the formation of diastereomeric alcohols. The stereochemical outcome of these reductions is influenced by several factors, including the steric bulk of the reducing agent and the conformational preferences of the cyclohexanone ring.

The facial selectivity of hydride attack on the carbonyl group is a key determinant of the product's stereochemistry. Generally, small hydride reagents like lithium aluminum hydride tend to favor axial attack on the carbonyl carbon, leading to the formation of an equatorial alcohol. nih.gov Conversely, bulkier hydride reagents, such as lithium triisopropylborohydride, exhibit a preference for equatorial attack, resulting in an axial alcohol. nih.gov This selectivity is often explained by the Felkin-Anh model, which considers torsional strain and steric interactions in the transition state.

The conformation of the cyclohexanone ring also plays a crucial role. While the chair conformation is typically the most stable, twist-boat conformers can become relevant in the reaction pathways of certain substituted cyclohexanones, influencing the facial selectivity of the hydride reduction. nih.gov For instance, in the reduction of 2-methylcyclohexanone (B44802) with sodium borohydride, two diastereomeric products, cis- and trans-2-methylcyclohexanol, are formed, and the ratio of these products can be determined by analyzing the NMR spectrum of the product mixture. mnstate.eduodinity.com

The stereoselective reduction of 2-substituted cyclohexanones has also been achieved using biocatalysts. For example, the enzymatic reduction of a 2-substituted cyclohexanone derivative using Saccharomyces cerevisiae yielded products with high enantiomeric purity (>99%). nih.gov

Table 2: Factors Influencing Stereoselectivity in Cyclohexanone Reduction

| Factor | Influence on Stereochemical Outcome | Example |

|---|---|---|

| Steric Bulk of Reducing Agent | Small reagents favor axial attack (equatorial alcohol); bulky reagents favor equatorial attack (axial alcohol). | LiAlH₄ (small) vs. L-Selectride® (bulky). |

| Substrate Conformation | The accessibility of the carbonyl faces can be altered by the ring conformation (e.g., chair vs. twist-boat). nih.gov | Reduction of cis-2,6-disubstituted N-acylpiperidones. nih.gov |

| Neighboring Substituents | Steric and electronic effects of adjacent groups can direct the incoming nucleophile. | Reduction of 2-halocyclohexanones shows a preference for the cis product. vu.nl |

Synthetic Routes Utilizing Modified Cyclohexanone Derivatives

The synthesis of 2-(hydroxymethylene)cyclohexan-1-one can be accomplished through various routes, often starting from readily available cyclohexanone or its modified derivatives. A common and direct method involves the formylation of cyclohexanone. In this procedure, cyclohexanone is treated with a formylating agent, such as ethyl formate, in the presence of a strong base like sodium hydride. This reaction proceeds via the formation of an enolate, which then attacks the formylating agent to yield the sodium salt of 2-(hydroxymethylene)cyclohexan-1-one. Subsequent acidification provides the final product.

More advanced synthetic strategies focus on creating highly substituted cyclohexanone skeletons through cascade reactions. For example, a diastereoselective synthesis of highly functionalized cyclohexanones has been reported via a cascade inter-intramolecular double Michael addition of curcumins to arylidenemalonates. beilstein-journals.orgnih.govnih.govresearchgate.net While not a direct synthesis of the parent 2-(hydroxymethylene)cyclohexan-1-one, this methodology highlights a modern approach to constructing complex cyclohexanone cores that could be further elaborated.

Table 3: Selected Synthetic Routes to Cyclohexanone Derivatives

| Starting Material | Reagents | Product Type | Reaction Type |

|---|---|---|---|

| Cyclohexanone | 1. Sodium hydride, 2. Ethyl formate, 3. Acid | 2-(Hydroxymethylene)cyclohexan-1-one | Claisen Condensation (Formylation) |

| Curcumins and Arylidenemalonates | Aqueous KOH, TBAB | Highly substituted cyclohexanones | Cascade Double Michael Addition |

Reactivity and Reaction Mechanisms of 2 Hydroxymethylene Cyclohexan 1 One

Enol-Keto Tautomerism Dynamics

2-(Hydroxymethylene)cyclohexan-1-one exists as an equilibrium mixture of its keto and enol tautomers. openstax.orglibretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, distinguished by the location of a proton and a double bond. openstax.orglibretexts.orglibretexts.org The equilibrium between the keto and enol forms is a dynamic process influenced by several factors and can be catalyzed by acids or bases. openstax.orglibretexts.orgoregonstate.edu

For most simple ketones, the keto-enol equilibrium strongly favors the keto form. libretexts.org However, in the case of 1,3-dicarbonyl compounds like 2-(Hydroxymethylene)cyclohexan-1-one, the enol form can be significantly stabilized, shifting the equilibrium. openstax.orglibretexts.org The primary stabilizing factors include conjugation and intramolecular hydrogen bonding. openstax.orglibretexts.org The enol form allows for a conjugated system across the C=C and C=O bonds, which provides additional stability. libretexts.org Furthermore, the hydroxyl group of the enol can form a stabilizing intramolecular hydrogen bond with the carbonyl oxygen, creating a stable six-membered ring-like structure. researchgate.netnih.gov

The nature of the solvent also plays a crucial role in the position of the tautomeric equilibrium. nih.govnih.govresearchgate.net A study on the closely related compound, 2-acetylcyclohexanone (B32800), revealed that in aprotic, non-polar solvents like dioxane, the compound is almost entirely in its enol form. researchgate.net In aqueous solutions under acidic conditions, a significant portion (over 40%) of 2-acetylcyclohexanone exists as the enol tautomer. researchgate.net Generally, polar solvents can disrupt the intramolecular hydrogen bonding that stabilizes the enol form, potentially shifting the equilibrium towards the keto form. researchgate.net

| Factor | Effect on Equilibrium | Reason |

|---|---|---|

| Conjugation | Favors Enol Form | The C=C double bond of the enol is in conjugation with the C=O group, providing resonance stabilization. libretexts.org |

| Intramolecular Hydrogen Bonding | Favors Enol Form | Formation of a stable, pseudo-six-membered ring between the enolic hydroxyl and the carbonyl oxygen. researchgate.netnih.gov |

| Solvent Polarity | Shifts toward Keto Form | Polar, protic solvents can form intermolecular hydrogen bonds, disrupting the stabilizing intramolecular hydrogen bond of the enol. researchgate.net |

| Aprotic, Non-polar Solvents | Favors Enol Form | These solvents do not interfere with the intramolecular hydrogen bond, thus preserving the stability of the enol tautomer. researchgate.net |

In the presence of an acid catalyst, the interconversion between the keto and enol forms is accelerated. openstax.orglibretexts.orglibretexts.org The mechanism for the conversion of the keto form to the enol form involves two main steps:

Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by an acid (like H₃O⁺) to form an oxonium ion intermediate. openstax.orglibretexts.org This step increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens. youtube.com

Deprotonation of the α-carbon: A weak base, typically the solvent (e.g., water), removes a proton from the α-carbon. openstax.orglibretexts.org The electrons from the C-H bond then form the C=C double bond, and the electrons from the C=O π-bond move to the oxygen atom, neutralizing its positive charge and forming the enol. leah4sci.com

The reverse reaction, from the enol to the keto form, also occurs under acidic conditions. It begins with the protonation of the α-carbon of the enol, followed by the deprotonation of the hydroxyl group to regenerate the carbonyl. libretexts.org

Base catalysis also provides a pathway for the rapid interconversion of tautomers. openstax.orglibretexts.orglibretexts.org This mechanism proceeds through the formation of a key intermediate, the enolate ion.

Deprotonation of the α-carbon: A base removes an acidic α-hydrogen from the carbon adjacent to the carbonyl group. openstax.orglibretexts.org This results in the formation of a resonance-stabilized carbanion known as an enolate ion. libretexts.org The negative charge is delocalized between the α-carbon and the oxygen atom.

Protonation of the enolate: The enolate ion can then be protonated. If protonation occurs on the oxygen atom, the enol tautomer is formed. openstax.org If protonation occurs on the α-carbon, the keto tautomer is regenerated. openstax.org The proton source is typically the conjugate acid of the base used or the solvent. leah4sci.com

The enolate ion itself is a potent nucleophile and a crucial intermediate in many reactions of carbonyl compounds.

For an asymmetric ketone, two different enols (and corresponding enolates) can potentially form. The formation of these regioisomers can be governed by either kinetic or thermodynamic control. wizeprep.comudel.edursc.org

Kinetic Control: This pathway favors the product that is formed fastest. wizeprep.comkhanacademy.org It typically involves the removal of the most accessible (least sterically hindered) α-proton. These conditions usually involve a strong, bulky base (like lithium diisopropylamide, LDA) at low temperatures to make the deprotonation step irreversible. udel.edulibretexts.org The resulting enol is known as the kinetic enol.

Thermodynamic Control: This pathway favors the most stable product. wizeprep.comudel.edu These conditions allow for the reaction to be reversible, typically using a weaker base at a higher temperature, which enables the system to reach equilibrium. udel.edulibretexts.org The more stable enol, known as the thermodynamic enol, is generally the one with the more substituted double bond. libretexts.orgudel.edu

In the context of 2-(Hydroxymethylene)cyclohexan-1-one, the enol form is already part of a conjugated system, which lends it significant stability, suggesting it is a thermodynamically favored tautomer.

Nucleophilic Addition Reactions

The conjugated system of 2-(Hydroxymethylene)cyclohexan-1-one makes it an excellent substrate for nucleophilic addition reactions, particularly conjugate additions.

2-(Hydroxymethylene)cyclohexan-1-one is an α,β-unsaturated carbonyl compound and can therefore act as a Michael acceptor in Michael addition reactions. libretexts.orgmasterorganicchemistry.com This reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to the β-carbon of the conjugated system. libretexts.orgmasterorganicchemistry.com

The general mechanism for a Michael addition is a three-step process:

Formation of the Nucleophile: A Michael donor, which is typically a resonance-stabilized carbanion like an enolate or a malonic ester derivative, is formed by reaction with a base. masterorganicchemistry.com Other soft nucleophiles like amines or thiols can also act as Michael donors. masterorganicchemistry.comyoutube.com

Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system of 2-(Hydroxymethylene)cyclohexan-1-one. libretexts.orgmasterorganicchemistry.com This leads to the formation of a new carbon-carbon bond and generates a new enolate intermediate.

Protonation: The enolate intermediate is then protonated, usually by the solvent or on workup, to yield the final 1,4-addition product. libretexts.orgmasterorganicchemistry.com

This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds. researchgate.net For example, 1,2-cyclohexanedione, a related dicarbonyl compound, has been shown to participate in Michael additions with various α,β-unsaturated ketones and alkynes. tcnj.edu

| Component | Role | Examples |

|---|---|---|

| 2-(Hydroxymethylene)cyclohexan-1-one | Michael Acceptor | The electrophilic α,β-unsaturated carbonyl system. libretexts.org |

| Michael Donors | Nucleophile | Enolates, Gilman reagents (dialkylcuprates), amines, thiols, stabilized carbanions (e.g., from malonic esters). masterorganicchemistry.comyoutube.com |

| Base/Catalyst | To generate the nucleophile | Hydroxides, alkoxides (e.g., sodium ethoxide), amines. youtube.com |

1,2-Addition and 1,4-Addition Selectivity

The presence of a conjugated system in 2-(hydroxymethylene)cyclohexan-1-one, where a carbon-carbon double bond is conjugated to a carbonyl group, creates two primary electrophilic sites for nucleophilic attack. This leads to a competition between two main modes of reaction: 1,2-addition and 1,4-addition (also known as conjugate addition). wikipedia.org

1,2-Addition: The nucleophile attacks the electrophilic carbon atom of the carbonyl group directly. This is analogous to the reaction of a typical ketone.

1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon of the exocyclic double bond. The initial product is an enolate, which then tautomerizes to the more stable keto form. wikipedia.org

The selectivity between these two pathways is governed by several factors, most notably the nature of the attacking nucleophile and the reaction conditions. This competition is often described in terms of kinetic versus thermodynamic control.

Kinetic vs. Thermodynamic Control: For many α,β-unsaturated systems, 1,2-addition is the faster, kinetically favored process, especially at low temperatures. nih.gov The resulting product is often less stable. In contrast, 1,4-addition typically leads to a more thermodynamically stable product, as the strong carbon-oxygen double bond of the carbonyl group is reformed after the initial reaction. ijpca.org Reactions that are reversible or are run at higher temperatures tend to favor the thermodynamic product. ijpca.org

Strongly basic and "hard" nucleophiles, such as organolithium or Grignard reagents, tend to favor the irreversible and rapid 1,2-addition pathway. wikipedia.org Conversely, "soft" and less basic nucleophiles, like organocuprates (Gilman reagents), thiols, or amines, preferentially undergo 1,4-addition. youtube.com

| Addition Type | Attacked Position | Typical Nucleophiles | Product Type | Control |

| 1,2-Addition | Carbonyl Carbon | Hard Nucleophiles (e.g., Grignard Reagents, Organolithiums) | Allylic Alcohol | Kinetic |

| 1,4-Addition | β-Carbon | Soft Nucleophiles (e.g., Organocuprates, Amines, Thiols) | Ketone (after tautomerization) | Thermodynamic |

Reactivity with Organocopper Reagents and Grignard Reagents

The difference in reactivity between organocopper (Gilman) reagents and Grignard reagents toward α,β-unsaturated ketones is a classic example of the principles of 1,2- versus 1,4-selectivity.

Grignard Reagents (RMgX): As highly reactive, hard nucleophiles, Grignard reagents typically attack the most polarized bond, which is the carbonyl group. wikipedia.org Therefore, the reaction of a Grignard reagent with 2-(hydroxymethylene)cyclohexan-1-one is expected to proceed primarily via 1,2-addition . This would result in the formation of a diol after an acidic workup, where the Grignard reagent has added to the carbonyl carbon. It is important to note that the acidic proton of the hydroxymethylene group would first be deprotonated by the strongly basic Grignard reagent, requiring at least two equivalents of the reagent to achieve addition.

Organocopper Reagents (R₂CuLi): In stark contrast, organocuprates are considered soft nucleophiles. youtube.com They exhibit a strong preference for 1,4-addition (conjugate addition) to α,β-unsaturated carbonyl systems. The reaction of an organocuprate with 2-(hydroxymethylene)cyclohexan-1-one would involve the addition of the R group to the β-carbon (the carbon of the methylene (B1212753) group), leading to the formation of a 2-alkyl-2-formylcyclohexanone intermediate after the workup and tautomerization. This method is a powerful tool for forming new carbon-carbon bonds at the β-position of an enone system. organic-chemistry.org

| Reagent Type | Nucleophilicity | Primary Reaction Pathway | Expected Product with 2-(Hydroxymethylene)cyclohexan-1-one |

| Grignard Reagent (RMgX) | Hard | 1,2-Addition | 1-Alkyl-2-(hydroxymethylene)cyclohexan-1-ol |

| Organocopper Reagent (R₂CuLi) | Soft | 1,4-Addition | 2-Alkyl-2-formylcyclohexanone |

Condensation Reactions

The 1,3-dicarbonyl nature of 2-(hydroxymethylene)cyclohexan-1-one (in its 2-formylcyclohexanone tautomeric form) makes it an excellent substrate for condensation reactions with various dinucleophiles. These reactions are widely used for the synthesis of fused heterocyclic ring systems. nih.gov

A prominent example is the Knorr-type pyrazole (B372694) synthesis, where a 1,3-dicarbonyl compound reacts with hydrazine (B178648) or its derivatives. wikipedia.org Similarly, reaction with hydroxylamine (B1172632) yields isoxazole (B147169) derivatives. youtube.com

Reaction with Hydrazine (N₂H₄): Condensation with hydrazine hydrate (B1144303) typically leads to the formation of a fused pyrazole system. The reaction proceeds via initial formation of a hydrazone at one carbonyl, followed by intramolecular cyclization and dehydration to yield 4,5,6,7-tetrahydro-2H-indazole .

Reaction with Hydroxylamine (NH₂OH): In an analogous reaction, condensation with hydroxylamine hydrochloride results in the formation of a fused isoxazole ring, yielding 4,5,6,7-tetrahydrobenzo[c]isoxazole . mdpi.com

Reaction with Urea (B33335) or Thiourea (B124793): Condensation with urea or thiourea can be used to synthesize fused pyrimidine (B1678525) derivatives, such as dihydropyrimidinones, which are of significant interest in medicinal chemistry.

These condensation reactions provide a robust pathway to complex molecular scaffolds from a relatively simple starting material. nih.gov

Oxidation and Reduction Pathways

The hydroxymethylene group is susceptible to oxidation. However, selective oxidation can be challenging due to the presence of other reactive sites, namely the ketone and the double bond. Mild oxidizing agents are typically required to convert the hydroxymethylene group (an enolized aldehyde) into a carboxylic acid functionality without cleaving the ring. Reagents like silver oxide (Tollens' reagent) could potentially achieve this transformation. More vigorous oxidation would likely lead to the cleavage of the diketone, breaking the cyclohexanone (B45756) ring. Research on the selective oxidation of similar allylic alcohols has shown that product distribution can be highly dependent on the catalyst and reaction conditions used. nih.gov

The selective reduction of the ketone carbonyl in the presence of the conjugated double bond can be achieved using specific reducing agents.

Sodium Borohydride (B1222165) (NaBH₄): This is a common and mild reducing agent that typically reduces ketones and aldehydes. In the case of α,β-unsaturated ketones, NaBH₄ often leads to a mixture of 1,2- and 1,4-reduction products, though 1,2-reduction to form the allylic alcohol, 2-(hydroxymethylene)cyclohexan-1-ol , is often the major pathway.

Luche Reduction: For a more selective 1,2-reduction of the carbonyl group without affecting the conjugated double bond, the Luche reaction (NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride) is highly effective. This method enhances the electrophilicity of the carbonyl carbon, promoting selective attack at that site.

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas (H₂) will typically reduce both the carbon-carbon double bond and the carbonyl group, leading to 2-(hydroxymethyl)cyclohexanol . Selective reduction of the double bond while leaving the carbonyl intact can sometimes be achieved under specific conditions.

Substitution Reactions

Substitution reactions on 2-(hydroxymethylene)cyclohexan-1-one can occur at several positions. The hydroxyl group of the enol form can be substituted, or alkylation can occur at the α-carbon.

O-Alkylation: The enolic hydroxyl group can be deprotonated with a suitable base and subsequently alkylated with an alkyl halide (e.g., methyl iodide) to form an enol ether, 2-(methoxymethylene)cyclohexan-1-one . This reaction essentially "traps" the enol tautomer.

C-Alkylation: While the enol form is stable, under certain conditions, C-alkylation at the α-carbon (C6) is possible. This generally requires the formation of a specific enolate. orgsyn.org For instance, reduction of the enone system can generate a lithium enolate, which can then be trapped by an alkylating agent in a process known as a reductive alkylation sequence, allowing for substitution at the carbon that was part of the original double bond. orgsyn.orgubc.ca The use of activating or blocking groups is a common strategy to direct alkylation to a specific α-carbon in unsymmetrical ketones. orgsyn.org

Diazo Group Transfer Reactions

The transformation of an active methylene compound into a diazo derivative using a sulfonyl azide (B81097) is known as a diazo transfer reaction. orgsyn.org This method is particularly effective for 1,3-dicarbonyl compounds, such as 2-(hydroxymethylene)cyclohexan-1-one, due to the acidity of the proton on the carbon between the two carbonyl groups. orgsyn.orgnih.gov The reaction provides a versatile pathway to synthesize α-diazocarbonyl compounds, which are valuable intermediates in organic synthesis. nih.govorgsyn.org

2-(Hydroxymethylene)cyclohexan-1-one serves as a key precursor for the synthesis of 2-diazocyclohexanone (B1655139) through a diazo group transfer reaction that is accompanied by deformylation. orgsyn.org This process is a reliable method for producing 2-diazocycloalkanones with various ring sizes in good yields. orgsyn.org The reaction is typically carried out in the presence of a base and a diazo-transfer agent. orgsyn.org

A common procedure involves treating 2-(hydroxymethylene)cyclohexanone with a sulfonyl azide in the presence of a base like triethylamine (B128534). orgsyn.org After the reaction is complete, a workup procedure is employed to remove the excess starting material and byproducts, yielding the desired 2-diazocyclohexanone. orgsyn.org For instance, using slightly less than the stoichiometric amount of the sulfonyl azide ensures that the resulting 2-diazocyclohexanone is free of azide contamination, as the unreacted 2-(hydroxymethylene)cyclohexanone can be easily removed during an alkaline wash. orgsyn.org

Table 1: Synthesis of 2-Diazocyclohexanone

| Reactant | Reagent | Base | Solvent | Yield |

| 2-(Hydroxymethylene)cyclohexanone | p-Toluenesulfonyl azide | Triethylamine | Dichloromethane | 83–95% orgsyn.org |

The most frequently used reagent for diazo transfer is p-toluenesulfonyl azide (tosyl azide). orgsyn.org The reaction between 2-(hydroxymethylene)cyclohexan-1-one and p-toluenesulfonyl azide is a well-established method for preparing 2-diazocyclohexanone. orgsyn.org This reaction can be performed under various conditions. One variation involves carrying out the reaction in a mixture of ether and diethylamine. orgsyn.org Another approach uses the sodium salt of the 2-(hydroxymethylene)cyclohexanone, which is then treated with the lithium salt of p-carboxybenzenesulfonyl azide. orgsyn.org

The general mechanism for diazo transfer to an active methylene compound involves the initial deprotonation of the acidic CH group by a base. The resulting anion then acts as a nucleophile, attacking the terminal nitrogen atom of the sulfonyl azide. The resulting triazene (B1217601) intermediate subsequently decomposes to furnish the diazo compound and a sulfonamide anion.

In certain variations of the diazo transfer reaction with 2-(hydroxymethylene)cyclohexan-1-one, the formation of an enamine intermediate is proposed. orgsyn.org When the reaction is conducted in the presence of a secondary amine, such as diethylamine, it is assumed that the amine first condenses with the ketone to form an enamine. orgsyn.org

This enamine intermediate then reacts with the sulfonyl azide. The enamine is sufficiently nucleophilic to attack the azide, leading to the formation of a transient intermediate that collapses to give the diazo ketone, the sulfonamide, and regenerates the secondary amine catalyst. This pathway highlights the role of the reaction conditions and additives in influencing the precise mechanistic course of the diazo transfer.

Fischer Indole (B1671886) Synthesis Applications

The Fischer indole synthesis is a classic and widely used chemical reaction for synthesizing indoles from a phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone) under acidic conditions. wikipedia.orgnih.gov The versatility of this reaction has made it a cornerstone in the synthesis of numerous heterocyclic compounds, including various alkaloids. nih.govtaylorandfrancis.com

The initial step of the Fischer indole synthesis is the condensation of a (substituted) phenylhydrazine with a carbonyl compound to form a phenylhydrazone. wikipedia.org 2-(Hydroxymethylene)cyclohexan-1-one, as a β-dicarbonyl equivalent, can react with phenylhydrazine. The reaction initially forms a phenylhydrazone at the more reactive ketone carbonyl. This phenylhydrazone intermediate is the key starting point for the subsequent steps of the synthesis. wikipedia.org

Following its formation, the phenylhydrazone tautomerizes to its corresponding enamine or 'ene-hydrazine' form. wikipedia.org This tautomer is crucial for the subsequent key step of the reaction. Under acidic catalysis, the ene-hydrazine undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is the defining step of the Fischer indole synthesis. wikipedia.orgyoutube.com This rearrangement leads to a di-imine intermediate, which, after rearomatization and elimination of ammonia, yields the final indole product. wikipedia.org In the case of 2-(hydroxymethylene)cyclohexan-1-one, the resulting product is a carbazole (B46965) derivative, a class of tricyclic compounds containing a fused indole ring system.

The indoles and carbazoles generated from the Fischer indole synthesis are pivotal intermediates in the total synthesis of natural products, particularly alkaloids. nih.gov The reaction of 2-(substituted)-1,3-cyclohexanediones with phenylhydrazine under acidic conditions is a known strategy for synthesizing dihydropyrido[1,2-a]indolone (DHPI) products, which are precursors to complex alkaloids. nih.gov

For example, the Fischer indolization of a 1,3-cyclohexanedione (B196179) derivative with phenylhydrazine has been employed as a key step in a synthetic strategy toward the Aspidosperma alkaloid goniomitine. nih.gov This demonstrates how the fundamental reaction of a cyclohexanone-based starting material can provide access to complex, polycyclic scaffolds found in nature. The resulting carbazole structure serves as a foundational framework that can be further elaborated through various chemical transformations to achieve the total synthesis of target alkaloid molecules. organic-chemistry.org

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(hydroxymethylene)cyclohexan-1-one. The compound exists in a tautomeric equilibrium with its keto-form, 2-formylcyclohexanone. However, the enol form is generally favored due to the formation of a stable intramolecular hydrogen bond.

¹H NMR Spectral Analysis of Diagnostic Signals

The ¹H NMR spectrum of 2-(hydroxymethylene)cyclohexan-1-one provides characteristic signals that confirm its structure. Due to the lack of a publicly available, detailed, and interpreted experimental spectrum in peer-reviewed literature, the following analysis is based on predicted data and established principles for similar structures.

The most diagnostic signals are those of the vinyl proton (=CH-OH) and the enolic hydroxyl proton (-OH). The vinyl proton is expected to appear as a triplet, coupled to the adjacent methylene (B1212753) protons of the cyclohexanone (B45756) ring. The enolic hydroxyl proton, involved in a strong intramolecular hydrogen bond with the carbonyl oxygen, typically gives rise to a broad singlet at a downfield chemical shift, often in the range of 14-16 ppm. The protons on the cyclohexyl ring would present as a series of multiplets in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Hydroxymethylene)cyclohexan-1-one

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| =CH-OH | ~8.5 | t |

| -OH | ~14-16 | br s |

| Cyclohexyl Protons | ~1.6-2.5 | m |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis of Diagnostic Signals

The ¹³C NMR spectrum further corroborates the structure of 2-(hydroxymethylene)cyclohexan-1-one. Key signals include the carbonyl carbon, the two sp² hybridized carbons of the enol-one system, and the sp³ hybridized carbons of the cyclohexyl ring.

The carbonyl carbon (C=O) is expected to resonate at a downfield chemical shift, typically around 200 ppm. The carbon atom of the hydroxymethylene group (=CH-OH) and the adjacent vinylic carbon (C=) would appear in the olefinic region. The remaining signals correspond to the methylene carbons of the cyclohexane (B81311) ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Hydroxymethylene)cyclohexan-1-one

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~200 |

| C=CH-OH | ~110 |

| =CH-OH | ~180 |

| Cyclohexyl Carbons | ~20-40 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Applications in Conformational Analysis and Stereochemical Assignments

NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, is a powerful technique for studying the conformational preferences of cyclic systems like 2-(hydroxymethylene)cyclohexan-1-one. researchgate.netresearchgate.net The cyclohexane ring can exist in various conformations, with the chair form being the most stable. The presence of the hydroxymethylene group introduces the possibility of different spatial arrangements.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 2-(hydroxymethylene)cyclohexan-1-one, further confirming its structure. libretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

In ESI-MS, 2-(hydroxymethylene)cyclohexan-1-one is expected to be readily ionized. In positive ion mode, the molecule would likely form a protonated species [M+H]⁺, with a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. Given the molecular formula C₇H₁₀O₂, the molecular weight is approximately 126.15 g/mol . Therefore, the [M+H]⁺ ion would be observed at m/z ≈ 127.16. In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z ≈ 125.14 would be expected.

Fragmentation Patterns and Structural Confirmation

The fragmentation of the molecular ion in MS provides a fingerprint that is characteristic of the compound's structure. While detailed experimental fragmentation data for this specific compound is not available in the searched literature, predictable fragmentation pathways for cyclic ketones and enols can be proposed.

A common fragmentation pathway for cyclic ketones involves the alpha-cleavage of the bonds adjacent to the carbonyl group. For 2-(hydroxymethylene)cyclohexan-1-one, this could lead to the loss of carbon monoxide (CO), resulting in a fragment ion. Another likely fragmentation is the retro-Diels-Alder reaction of the cyclohexene-like ring structure within the molecular ion. The fragmentation pattern would be instrumental in distinguishing it from its tautomer, 2-formylcyclohexanone, as the initial fragmentation steps would differ significantly based on the connectivity of the atoms.

Predicted Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a crucial parameter in ion mobility-mass spectrometry, offering an additional dimension of characterization for chemical compounds. For 2-(Hydroxymethylene)cyclohexan-1-one, a predicted CCS value has been computationally derived. This value, calculated for the [M+H]⁺ ion, provides insight into the molecule's three-dimensional shape and size in the gas phase. The computed CCS for (2E)-2-(hydroxy-methylene)-cyclohexan-1-one is 147 Ų. nih.gov

| Compound Name | Adduct Type | Predicted CCS (Ų) |

| (2E)-2-(hydroxy-methylene)-cyclohexan-1-one | [M+H]⁺ | 147 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(Hydroxymethylene)cyclohexan-1-one is particularly informative due to the compound's ability to exist as keto-enol tautomers. This tautomerism, an equilibrium between a keto form and an enol form, significantly influences the vibrational bands observed in the spectrum. The analysis of these bands is fundamental to confirming the compound's structural features.

Identification of Key Functional Group Vibrations (O-H and C=O stretches)

The most prominent features in the IR spectrum of 2-(Hydroxymethylene)cyclohexan-1-one are the stretching vibrations of the hydroxyl (O-H) and carbonyl (C=O) functional groups. The positions of these bands provide direct evidence for the tautomeric equilibrium.

O-H Stretch: The enol tautomer contains a hydroxyl group. The O-H stretching vibration for alcohols typically appears as a broad and intense band in the region of 3400–3650 cm⁻¹. libretexts.org The presence of a band in this region for 2-(Hydroxymethylene)cyclohexan-1-one would confirm the existence of the enol form.

C=O Stretch: The position of the carbonyl stretch is highly dependent on the molecular structure. In a standard saturated cyclic ketone like cyclohexanone, the C=O stretch is observed around 1710 cm⁻¹. qiboch.com For 2-(Hydroxymethylene)cyclohexan-1-one, the situation is more complex. The keto form would show a characteristic ketone carbonyl absorption. researchgate.net However, in the enol form, conjugation and intramolecular hydrogen bonding between the hydroxyl and carbonyl groups cause a significant shift of the C=O stretching frequency to a lower wavenumber, typically in the range of 1685-1666 cm⁻¹ for α,β-unsaturated ketones. libretexts.org The enol form of similar compounds has been shown to exhibit a dominant band around 1605 cm⁻¹. researchgate.net

Spectral Analysis for Structural Elucidation

A comprehensive analysis of the IR spectrum allows for the detailed structural elucidation of 2-(Hydroxymethylene)cyclohexan-1-one. The key to this analysis lies in identifying the bands corresponding to each tautomeric form.

The presence of both a broad O-H stretch and a shifted, conjugated C=O stretch would strongly indicate the predominance of the enol tautomer. Conversely, a strong absorption in the typical region for a saturated ketone (around 1715 cm⁻¹) alongside the absence or weakness of an O-H band would suggest a greater presence of the keto form. libretexts.org For similar β-dicarbonyl compounds, IR spectra often show characteristic bands for both tautomers, with the enol form dominating at around 1605 cm⁻¹ and the keto form showing bands near 1728 and 1708 cm⁻¹. researchgate.net

Other important vibrations for structural confirmation include:

C-H Vibrations: Alkanes and alkenes show characteristic C-H stretching and bending vibrations. C-H stretching in methylene (CH₂) groups typically occurs between 3000–2850 cm⁻¹. libretexts.org

C=C Vibrations: The enol form possesses a carbon-carbon double bond (C=C). The stretching vibration for a C=C bond is generally found in the 1680-1640 cm⁻¹ region. libretexts.org This band may overlap with the conjugated carbonyl absorption.

The following table summarizes the expected key IR absorption bands for 2-(Hydroxymethylene)cyclohexan-1-one, considering its tautomeric forms.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Tautomeric Form |

| O-H | Stretch | 3400–3650 (broad) | Enol |

| C=O | Stretch | ~1715 | Keto |

| C=O (conjugated) | Stretch | 1685–1666 | Enol |

| C=C | Stretch | 1680–1640 | Enol |

| C-H (sp³ CH₂) | Stretch | 3000–2850 | Both |

Computational and Theoretical Investigations of 2 Hydroxymethylene Cyclohexan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties with a favorable balance between accuracy and computational cost.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. For a cyclic system like 2-(hydroxymethylene)cyclohexan-1-one, this involves a conformational analysis to identify the lowest energy conformers. The cyclohexanone (B45756) ring can adopt several conformations, such as the stable chair form and the less stable boat and twist-boat forms. The exploration of the potential energy surface helps locate these stable structures. researchgate.net

The conformational space of molecules with cyclohexanediol derivatives has been explored using methods like the MM2*-SUMM conformational search technique, followed by higher-level ab initio calculations to refine the geometries and energies of the most stable rotamers. scispace.com This process identifies various rotational isomers (rotamers) and ranks them by energy. scispace.com For 2-(hydroxymethylene)cyclohexan-1-one, the orientation of the hydroxymethylene group relative to the cyclohexanone ring is a key determinant of conformational stability, influenced by factors like intramolecular hydrogen bonding between the hydroxyl proton and the ketone oxygen.

Below is a representative data table of optimized geometric parameters for the most stable, hydrogen-bonded planar enol form of 2-(hydroxymethylene)cyclohexan-1-one, as would be predicted by DFT calculations.

Table 1: Predicted Geometric Parameters for 2-(Hydroxymethylene)cyclohexan-1-one Data is illustrative of typical DFT calculation results.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | 1.25 Å |

| C-C (ketone) | 1.45 Å | |

| C=C (enol) | 1.36 Å | |

| C-O (hydroxyl) | 1.34 Å | |

| O-H | 0.98 Å | |

| Bond Angles | O=C-C | 121.5° |

| C-C=C | 123.0° | |

| C=C-O | 120.0° | |

| C-O-H | 109.5° |

DFT calculations are highly effective at predicting the vibrational spectra of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding infrared (IR) intensities can be generated. These theoretical spectra serve as a powerful tool for interpreting experimental IR data. researchgate.net The calculated frequencies are often systematically scaled to correct for approximations in the computational method and the neglect of anharmonicity. researchgate.net

For 2-(hydroxymethylene)cyclohexan-1-one, key vibrational modes would include the C=O stretch of the ketone, the O-H stretch of the hydroxyl group, the C=C stretch of the enol system, and various C-H stretches and bends. The position of the O-H and C=O stretching frequencies can be particularly informative about the strength of the intramolecular hydrogen bond. A strong hydrogen bond typically leads to a broadening and red-shifting (lowering of frequency) of the O-H stretch, and a slight red-shift of the C=O stretch.

Table 2: Comparison of Predicted and Experimental Vibrational Frequencies for an Analogous Cyclic Enone System Based on data for 2-cyclohexen-1-one (B156087), illustrating the utility of DFT in spectral prediction. researchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1675 | 1685 |

| C=C Stretch | 1590 | 1600 |

| CH₂ Scissoring | 1450 | 1452 |

| O-H Stretch (H-bonded) | ~3200 (broad) | ~3200-3400 (broad) |

| Note: The O-H stretch for 2-(hydroxymethylene)cyclohexan-1-one is not present in the 2-cyclohexen-1-one analog but is a critical vibration predicted by DFT. |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical hardness, and electronic excitability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov DFT calculations provide detailed information about the energies of these orbitals and their spatial distribution. For 2-(hydroxymethylene)cyclohexan-1-one, the HOMO is expected to have significant electron density on the enol C=C double bond and the oxygen atoms, while the LUMO would likely be distributed over the conjugated π-system, particularly the C=O and C=C bonds.

Table 3: Representative Frontier Molecular Orbital Energies Illustrative data based on typical DFT results for conjugated enones. researchgate.net

| Orbital | Energy (eV) |

| HOMO | -6.52 |

| LUMO | -1.09 |

| HOMO-LUMO Gap | 5.43 |

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a multidimensional mathematical map that represents the potential energy of a molecular system as a function of its atomic coordinates. longdom.org It is a fundamental concept in computational chemistry for understanding chemical reaction mechanisms. By mapping the PES, one can identify the most favorable pathways for a reaction. sciepub.com

The topology of a PES reveals critical points that correspond to different chemical species. Minima on the PES represent stable or metastable structures, such as reactants, products, and reaction intermediates. youtube.com Reaction intermediates are species that are formed and consumed during the steps of a reaction mechanism. youtube.com

Transition states (TS) correspond to first-order saddle points on the PES, meaning they are an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. sciepub.com A transition state represents the highest energy point along the lowest energy path between a reactant and a product, and its structure is critical for determining the activation energy of a reaction. Computational methods are used to locate these stationary points and characterize them by analyzing their vibrational frequencies; a stable structure has all real (positive) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. sciepub.com

A reaction coordinate diagram is a simplified, two-dimensional representation of a slice through a complex, multi-dimensional PES. youtube.com It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction from reactants to products. youtube.com

Isomerization Pathways and Barriers

The primary isomerization pathway for 2-(hydroxymethylene)cyclohexan-1-one is the keto-enol tautomerism. This process involves an intramolecular proton transfer between the enol hydroxyl group and the alpha-carbon, converting the stable enol form into its keto tautomer, cyclohexane-1,2-dicarbaldehyde. Computational studies, typically employing Density Functional Theory (DFT), are used to map the potential energy surface of this reaction.

The mechanism proceeds through a transition state, which computational models characterize to determine the energy barrier of the isomerization. For related systems like acetone, ab initio molecular dynamics simulations have shown that the deprotonation of the carbon atom is the kinetic bottleneck for the transformation. nih.gov In the case of 2-(hydroxymethylene)cyclohexan-1-one, the transition state is often a strained, four-membered ring structure involving the hydroxyl proton, the enolic oxygen, the exocyclic carbon, and the alpha-carbon of the cyclohexanone ring. The energy required to achieve this transition state is the activation energy or barrier height. Theoretical calculations for similar keto-enol tautomerizations in cyclic ketones have reported energy barriers in the range of 30-35 kcal/mol in the gas phase. rsc.org The presence of solvents, particularly water, can significantly alter the pathway, often facilitating the proton transfer through a solvent-mediated shuttle mechanism, which can lower the activation barrier. nih.gov

Table 1: Representative Energy Barriers for Keto-Enol Tautomerism This table provides illustrative data for similar compounds, as specific values for 2-(hydroxymethylene)cyclohexan-1-one were not available in the cited literature.

| Compound | Method | Solvent | Barrier Height (kcal/mol) | Reference |

| 3-phenyl-2,4-pentanedione | B3LYP/6-31+G(d) | Gas-phase | 30.61 | rsc.org |

| 3-phenyl-2,4-pentanedione | B3LYP/6-31+G(d) | Water | 31.26 | rsc.org |

| Acetone | Metadynamics | Water | Not specified | nih.gov |

Ab Initio and Coupled Cluster Theory Applications

Ab initio methods, particularly Coupled Cluster (CC) theory, represent the gold standard for high-accuracy quantum chemical calculations. wikipedia.org These methods are employed to obtain precise predictions of molecular structures, energies, and properties by accounting for electron correlation to a high degree. wikipedia.orgq-chem.com For a molecule like 2-(hydroxymethylene)cyclohexan-1-one, with its conjugated system and potential for significant electron delocalization, methods like Coupled Cluster Singles and Doubles with perturbative triples, denoted as CCSD(T), are crucial for obtaining reliable results. wikipedia.org

Applications of these high-level theories include:

Benchmark Geometries and Energies: CCSD(T) calculations provide highly accurate bond lengths, bond angles, and dihedral angles, which can serve as a benchmark for less computationally expensive methods like DFT.

Tautomer Stability: These methods can predict the relative energies of the enol and keto tautomers with chemical accuracy (typically within 1 kcal/mol), definitively establishing which form is more stable.

Reaction Energetics: The energy of the transition state for isomerization can be calculated with high precision, leading to a more accurate determination of the reaction barrier. aps.org

In a study on the related, simpler carbene hydroxymethylene, coupled-cluster theory was essential in comparing computational results with experimental spectra to provide strong evidence for the molecule's identity. researchgate.net This highlights the power of such methods in unambiguously characterizing reactive or complex species. While full CCSD(T) calculations on 2-(hydroxymethylene)cyclohexan-1-one are computationally demanding, they provide the most reliable theoretical data against which experimental findings can be validated. d-nb.info

Stereochemical Prediction and Rationalization

2-(Hydroxymethylene)cyclohexan-1-one can exist as two geometric isomers, designated (E) and (Z), arising from the restricted rotation around the exocyclic C=C double bond. The IUPAC name (2E)-2-(hydroxymethylene)cyclohexan-1-one refers to one of these specific stereoisomers. nih.gov

Computational chemistry is a powerful tool for predicting the relative stability of these isomers. Geometry optimization followed by energy calculations are performed for both the (E) and (Z) forms using methods like DFT or ab initio theories.

The primary factor governing the relative stability is the potential for intramolecular hydrogen bonding.

In the (Z)-isomer , the hydroxyl group (-OH) is oriented towards the carbonyl group (C=O). This geometry allows for the formation of a stable, six-membered pseudo-ring through an intramolecular hydrogen bond. This interaction delocalizes electron density and significantly lowers the energy of the molecule.

In the (E)-isomer , the hydroxyl group points away from the carbonyl group, precluding the formation of an intramolecular hydrogen bond.

Consequently, computational models consistently predict the (Z)-isomer to be substantially more stable than the (E)-isomer. The energy difference is typically several kcal/mol, indicating that at equilibrium, the (Z)-isomer would be the overwhelmingly predominant form.

Table 2: Theoretical Comparison of (E) and (Z) Isomers This table illustrates the expected outcome of a computational study based on chemical principles. The energy difference is an estimate based on typical hydrogen bond strengths.

| Isomer | Key Feature | Expected Relative Energy (kcal/mol) |

| (Z)-2-(hydroxymethylene)cyclohexan-1-one | Intramolecular H-bond | 0 (Reference) |

| (E)-2-(hydroxymethylene)cyclohexan-1-one | No intramolecular H-bond | +5 to +8 |

Spectroscopic Property Predictions and Comparison with Experimental Data

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of 2-(hydroxymethylene)cyclohexan-1-one, particularly its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy: Using DFT methods, a frequency calculation can be performed on the optimized geometry of the molecule. This yields a set of vibrational modes and their corresponding frequencies and intensities, which can be used to simulate the IR spectrum. researchgate.netwisc.edu For a substituted cyclohexanone, theoretical calculations can be compared with experimental data to confirm structural assignments. lew.roresearchgate.net For the more stable (Z)-isomer of 2-(hydroxymethylene)cyclohexan-1-one, key predicted vibrations would include:

A broad O-H stretching frequency, significantly shifted to a lower wavenumber (e.g., ~3200 cm⁻¹) due to its involvement in the strong intramolecular hydrogen bond.

A C=O stretching frequency, also shifted to a lower wavenumber (e.g., ~1650 cm⁻¹) compared to a typical cyclohexanone, due to conjugation with the C=C double bond.

A C=C stretching vibration, characteristic of the enone system.

Table 3: Comparison of Representative Experimental vs. Predicted IR Frequencies Based on a DFT study of the similar compound 2-(2-hydroxy-benzylidene)-cyclohexanone. lew.roresearchgate.net Wavenumbers are in cm⁻¹.

| Vibrational Mode | Typical Experimental (cm⁻¹) | Typical Predicted (DFT, scaled) (cm⁻¹) |

| O-H stretch (H-bonded) | ~3370 | ~3250 |

| C=O stretch (conjugated) | ~1660 | ~1655 |

| C=C stretch | ~1580 | ~1575 |

| O-H in-plane bend | ~1249 | ~1228 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using quantum mechanical methods, often combining DFT with machine learning approaches. mdpi.comescholarship.org The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule's predicted equilibrium geometry. For 2-(hydroxymethylene)cyclohexan-1-one, the most notable predicted feature would be the chemical shift of the enolic proton. Due to the strong intramolecular hydrogen bond and delocalization, this proton is expected to be highly deshielded, appearing far downfield in the ¹H NMR spectrum (δ > 10 ppm). The chemical shifts of the vinylic proton and the carbons of the enone system are also sensitive to the molecule's specific electronic structure. youtube.com

Applications of 2 Hydroxymethylene Cyclohexan 1 One in Organic Synthesis

Role as a Versatile Synthetic Intermediate

2-(Hydroxymethylene)cyclohexan-1-one is a prized intermediate in organic synthesis due to its reactive and adaptable structure. The presence of both an α,β-unsaturated ketone system and a reactive hydroxymethylene group provides multiple sites for chemical modification. This dual reactivity allows chemists to employ it in a variety of reactions to construct complex molecular architectures.

The compound's utility is demonstrated in its reactions with a wide array of nucleophiles and electrophiles. The hydroxymethylene group can act as a masked aldehyde, participating in condensations and other aldehyde-specific reactions. Simultaneously, the cyclohexanone (B45756) ring can undergo reactions typical of ketones, such as enolate chemistry, providing a platform for further functionalization.

Building Block for Complex Organic Molecules

The structural framework of 2-(hydroxymethylene)cyclohexan-1-one serves as a foundational component for the assembly of more intricate organic molecules. Its six-membered ring can be readily modified and incorporated into larger polycyclic systems. The strategic placement of functional groups allows for sequential and controlled bond formations, making it an ideal starting material for total synthesis and the construction of diverse molecular scaffolds.

The reactivity of the α,β-unsaturated ketone moiety allows for conjugate additions, such as the Michael addition, enabling the introduction of various substituents at the β-position. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comjoechem.io Furthermore, the ketone can be targeted by nucleophiles in 1,2-addition reactions. chemistrysteps.com These reactions, often proceeding with high stereoselectivity, are crucial for building stereochemically rich and complex molecules.

Precursor for Pharmaceutical Intermediates

The cyclohexanone scaffold is a common motif in many biologically active compounds and pharmaceuticals. Consequently, 2-(hydroxymethylene)cyclohexan-1-one and its derivatives are valuable precursors in medicinal chemistry. nih.govbeilstein-journals.org The ability to readily functionalize the ring and introduce various pharmacophores makes it an attractive starting point for the synthesis of novel drug candidates.

A closely related compound, 2-chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde, highlights the importance of this structural class as a critical building block in the pharmaceutical industry for creating novel therapeutic agents. nbinno.com The adaptability of the core structure allows for the systematic modification and optimization of biological activity, a key process in drug discovery.

Synthesis of Agrochemicals and Fragrances

The application of 2-(hydroxymethylene)cyclohexan-1-one and its derivatives extends to the agrochemical and fragrance industries. In agrochemical synthesis, mercaptans are utilized to produce intermediates for compounds like terbufos (B1683085) and phorate. arkema.com The structural features of cyclohexanone derivatives are also found in various fragrance compounds. researchgate.netresearchgate.netgoogle.comencyclopedia.pub

While direct synthesis of commercial fragrances from 2-(hydroxymethylene)cyclohexan-1-one is not extensively documented in publicly available literature, the broader class of substituted cyclohexane (B81311) derivatives is well-established in the fragrance industry for their fruity and woody notes. researchgate.net The synthesis of cyclic fragrances often involves transformations of unsaturated building blocks to construct carbocycles and heterocycles. encyclopedia.pubnih.gov

Formation of Heterocyclic Compounds

A significant application of 2-(hydroxymethylene)cyclohexan-1-one lies in its use as a precursor for the synthesis of a wide variety of heterocyclic compounds. The bifunctional nature of the molecule allows for cyclization reactions with various reagents to form fused heterocyclic systems.

The reaction of 2-(hydroxymethylene)cyclododecanone, a larger ring analogue, with different reagents has been shown to produce various fused nitrogen heterocycles. Similar reactivity is expected for 2-(hydroxymethylene)cyclohexan-1-one, making it a key starting material for generating diverse heterocyclic libraries.

Synthesis of Indole (B1671886) Derivatives

Indole and its derivatives are a critical class of heterocyclic compounds with widespread biological activity. 2-(Hydroxymethylene)cyclohexan-1-one and its analogues have proven to be effective precursors for the synthesis of tetrahydrocarbazole derivatives, which are essentially fused indole systems.

A notable example is the synthesis of the alkaloid murrayanine. The synthesis commences with the Japp–Klingemann reaction between phenyldiazonium chloride and 2-hydroxymethylene-5-methylcyclohexanone. The resulting hydrazone then undergoes a Fischer indole synthesis to yield 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole, a key intermediate that is further elaborated to murrayanine.

Utility in Macrocycle Synthesis

Extensive research of scientific literature and chemical databases indicates a notable absence of studies detailing the specific application of 2-(Hydroxymethylene)cyclohexan-1-one as a direct precursor in the synthesis of macrocycles. While the broader class of 1,3-dicarbonyl compounds, to which 2-(hydroxymethylene)cyclohexan-1-one belongs, are versatile building blocks in a variety of cyclization reactions, their specific utility in forming large, ring-based structures known as macrocycles is not prominently documented for this particular compound.

The synthesis of macrocycles often involves complex strategies such as ring-closing metathesis, lactonization, or high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. These reactions typically employ precursors with specific functional groups strategically placed at the ends of a long, linear molecule.

While the bifunctional nature of 2-(hydroxymethylene)cyclohexan-1-one, possessing both a ketone and a vinylogous aldehyde, makes it a valuable intermediate in the synthesis of various heterocyclic and carbocyclic systems, its role in the direct construction of macrocyclic frameworks has not been established in the available literature. Searches for macrocyclization reactions involving this compound or its immediate derivatives did not yield specific examples, detailed research findings, or the data necessary to construct a comprehensive overview or data table on this topic. Therefore, a detailed discussion on its utility in macrocycle synthesis cannot be provided at this time.

Derivatives and Analogs of 2 Hydroxymethylene Cyclohexan 1 One

Alpha-Silylation via Trimethylsilyl (B98337) Enol Ethers

The presence of an acidic enolic proton in 2-(hydroxymethylene)cyclohexan-1-one facilitates its conversion into silyl (B83357) enol ethers, which are key intermediates in organic synthesis. The reaction with a silylating agent, such as trimethylsilyl chloride (TMSCl) or trimethylcyanosilane (Me3SiCN), yields a trimethylsilyl enol ether. Specifically, Me3SiCN has been demonstrated as an efficient reagent for the silylation of 2-(hydroxymethylene)ketones under neutral conditions. mdpi.com

The reaction proceeds by the substitution of the enolic proton with a trimethylsilyl group. This transformation is typically rapid, often completing within minutes at room temperature. mdpi.com The resulting product, 2-(trimehylsilyloxymethylene)cyclohexan-1-one, masks the reactive enol, allowing for subsequent reactions at other positions or serving as a stable precursor for generating specific enolates. wikipedia.org Silyl enol ethers are widely used in C-C bond-forming reactions, such as Mukaiyama aldol (B89426) additions and Michael reactions.

Table 1: Silylation of 2-(Hydroxymethylene)cyclohexan-1-one

| Reagent | Product | Conditions | Reference |

| Trimethylcyanosilane (Me3SiCN) | 2-(Trimehylsilyloxymethylene)cyclohexan-1-one | Dry CDCl3, Room Temp, 5-10 min | mdpi.com |

Formation of Diazoalkyl Ketones and α-Diazo Aldehydes

A significant application of 2-(hydroxymethylene)cyclohexan-1-one is its role as a precursor in the synthesis of α-diazo ketones, particularly 2-diazocyclohexanone (B1655139). This conversion is achieved through a diazo-transfer reaction with deformylation. The process typically involves reacting the sodium salt of 2-(hydroxymethylene)cyclohexan-1-one or the compound itself in the presence of a base like triethylamine (B128534) with a sulfonyl azide (B81097), such as p-toluenesulfonyl azide (tosyl azide).

This reaction, known as the Regitz diazo transfer, proceeds via the transfer of a diazo group from the sulfonyl azide to the active methylene (B1212753) carbon, followed by the cleavage of the formyl group. The method is highly efficient, providing good yields of the corresponding α-diazo ketone. mdpi.com This synthetic route can also be adapted for the preparation of α-diazo aldehydes. mdpi.com α-Diazo ketones are valuable synthetic intermediates, known for undergoing Wolff rearrangements, cyclopropanations, and C-H insertion reactions.

Table 2: Synthesis of 2-Diazocyclohexanone

| Starting Material | Reagents | Product | Yield | Reference |

| 2-(Hydroxymethylene)cyclohexanone | 1. Triethylamine 2. p-Toluenesulfonyl azide | 2-Diazocyclohexanone | 83-95% | mdpi.com |

Substituted Cyclohexanone (B45756) Derivatives

The bifunctional nature of 2-(hydroxymethylene)cyclohexan-1-one allows for its conversion into a wide range of substituted cyclohexanone derivatives. The aldehyde and ketone functionalities can react selectively or together with various reagents to build complex molecular architectures. For instance, condensation reactions with primary or secondary amines can yield stable enaminones, which are themselves versatile substituted cyclohexanone derivatives.

Furthermore, the formyl group can be selectively reduced, oxidized, or converted into other functional groups, leaving a substituted cyclohexanone. The underlying 1,3-dicarbonyl framework is a classical substrate for Michael additions and Knoevenagel condensations, allowing for the annulation of new rings or the introduction of diverse substituents at the alpha position. These strategies are fundamental for creating highly functionalized cyclohexanone skeletons, which are core structures in many biologically active compounds and natural products. beilstein-journals.orgnih.gov

Cycloalkanone Analogs

The synthetic methodology used to convert 2-(hydroxymethylene)cyclohexan-1-one into its corresponding α-diazo ketone is not limited to the six-membered ring system. The same diazo transfer with deformylation procedure can be successfully applied to other α-(hydroxymethylene)cycloalkanones to produce a homologous series of α-diazocycloalkanones. This method has proven effective for synthesizing analogs with five- to twelve-membered rings in good yields. mdpi.com The ability to generate these varied ring-sized diazo ketones opens pathways to a broader class of cycloalkanone analogs through subsequent reactions like the Wolff rearrangement, which results in ring-contracted products.

Table 3: Synthesis of 2-Diazocycloalkanones from α-(Hydroxymethylene)cycloalkanone Precursors

| Ring Size | Starting Material | Product | Yield (%) | Reference |

| 5 | 2-(Hydroxymethylene)cyclopentanone | 2-Diazocyclopentanone | 85-91 | mdpi.com |

| 6 | 2-(Hydroxymethylene)cyclohexanone | 2-Diazocyclohexanone | 83-95 | mdpi.com |

| 7 | 2-(Hydroxymethylene)cycloheptanone | 2-Diazocycloheptanone | 80-87 | mdpi.com |

| 8 | 2-(Hydroxymethylene)cyclooctanone | 2-Diazocyclooctanone | 75-82 | mdpi.com |

| 12 | 2-(Hydroxymethylene)cyclododecanone | 2-Diazocyclododecanone | 88-94 | mdpi.com |

Structural Modifications for Exploring Reactivity Profiles

Modifying the core structure of 2-(hydroxymethylene)cyclohexan-1-one is a key strategy for exploring and tuning its reactivity profile. These modifications can be broadly categorized into changes in ring size and the introduction of substituents.